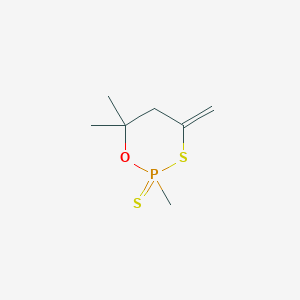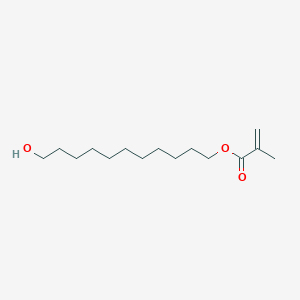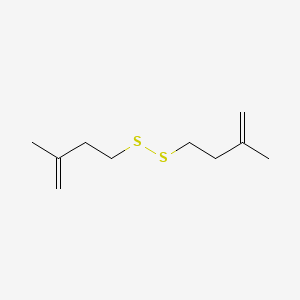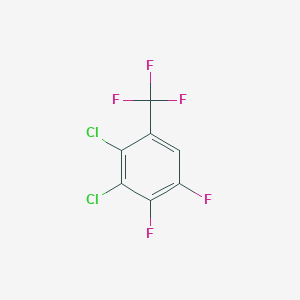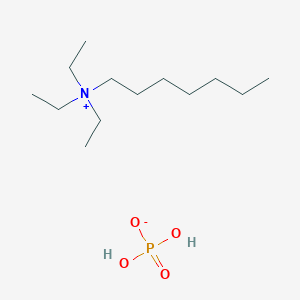
N,N,N-Triethylheptan-1-aminium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylheptan-1-aminium dihydrogen phosphate is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a triethylammonium group attached to a heptane chain, with a dihydrogen phosphate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylheptan-1-aminium dihydrogen phosphate typically involves the reaction of triethylamine with heptan-1-amine, followed by the addition of phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Formation of Triethylheptan-1-aminium
- Heptan-1-amine is reacted with triethylamine in the presence of a suitable solvent, such as ethanol or methanol.
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
-
Addition of Phosphoric Acid
- Phosphoric acid is slowly added to the reaction mixture containing triethylheptan-1-aminium.
- The reaction is carried out at a controlled temperature, typically around 50-60°C, to facilitate the formation of this compound.
- The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylheptan-1-aminium dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N,N,N-Triethylheptan-1-aminium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Triethylheptan-1-aminium dihydrogen phosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium dihydrogen phosphate: Another quaternary ammonium salt with similar properties.
Diammonium hydrogen phosphate: A commonly used phosphate compound with different applications.
Uniqueness
N,N,N-Triethylheptan-1-aminium dihydrogen phosphate is unique due to its specific structure and the presence of the triethylammonium group
Properties
CAS No. |
121951-52-8 |
|---|---|
Molecular Formula |
C13H32NO4P |
Molecular Weight |
297.37 g/mol |
IUPAC Name |
dihydrogen phosphate;triethyl(heptyl)azanium |
InChI |
InChI=1S/C13H30N.H3O4P/c1-5-9-10-11-12-13-14(6-2,7-3)8-4;1-5(2,3)4/h5-13H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZXZHWGKTVMBTAJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



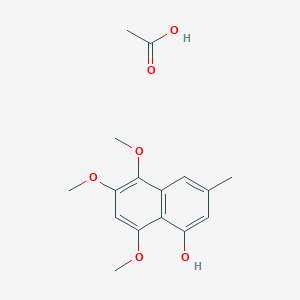
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
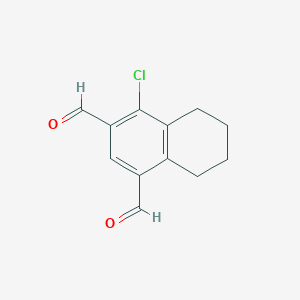
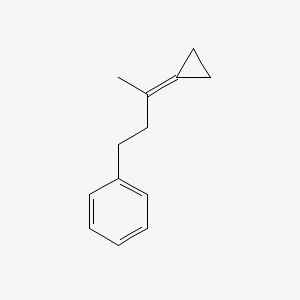
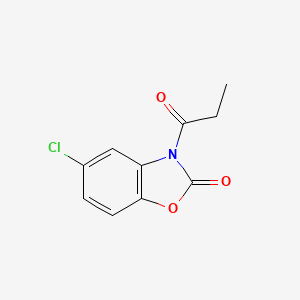
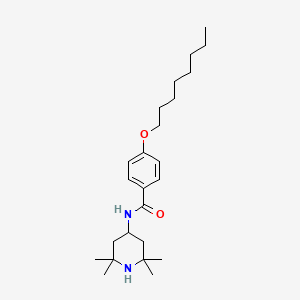
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
